Spectroscopic and Synthetic Insights into Benzo[d]thiazole-7-carboxylic Acid: A Technical Guide
Spectroscopic and Synthetic Insights into Benzo[d]thiazole-7-carboxylic Acid: A Technical Guide
Introduction to Benzothiazole Carboxylic Acids
Benzothiazole and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The inclusion of a carboxylic acid moiety can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. A thorough understanding of the spectral characteristics of these compounds is paramount for structure elucidation, synthesis confirmation, and the advancement of drug discovery programs.[1]
Spectral Data of Analogous Compounds
Due to the absence of specific data for Benzo[d]thiazole-7-carboxylic acid, this section presents the spectral data for a closely related compound, 2-(thiophen-2-yl)benzo[d]thiazole-7-carboxylic acid , to provide a foundational understanding of the expected spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for determining the carbon-hydrogen framework of a molecule. The chemical shifts are indicative of the electronic environment of the nuclei.
¹H NMR Spectral Data of 2-(thiophen-2-yl)benzo[d]thiazole-7-carboxylic acid
| Chemical Shift (δ) ppm | Multiplicity | Assignment | Coupling Constant (J) Hz |
| 13.5 (br s) | Broad Singlet | -COOH | - |
| 8.41 (dd) | Doublet of doublets | H-4 | 8.0, 1.0 |
| 8.13 (dd) | Doublet of doublets | H-6 | 8.0, 1.0 |
| 7.91 (d) | Doublet | H-3' | 3.6 |
| 7.72 (d) | Doublet | H-5' | 5.0 |
| 7.58 (t) | Triplet | H-5 | 8.0 |
| 7.24 (dd) | Doublet of doublets | H-4' | 5.0, 3.6 |
Solvent: DMSO-d₆
¹³C NMR Spectral Data of 2-(thiophen-2-yl)benzo[d]thiazole-7-carboxylic acid
| Chemical Shift (δ) ppm | Assignment |
| 167.3 | -COOH |
| 167.1 | C-2 |
| 152.8 | C-7a |
| 136.9 | C-3a |
| 134.7 | C-2' |
| 131.5 | C-5' |
| 129.2 | C-4' |
| 128.8 | C-3' |
| 128.2 | C-5 |
| 126.9 | C-6 |
| 125.1 | C-4 |
| 124.9 | C-7 |
Solvent: DMSO-d₆
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
IR Spectral Data of 2-(thiophen-2-yl)benzo[d]thiazole-7-carboxylic acid
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-2500 | Broad | O-H stretch (Carboxylic acid) |
| 1680 | Strong | C=O stretch (Carboxylic acid) |
| 1605 | Medium | C=C stretch (Aromatic) |
| 1540 | Medium | C=N stretch (Thiazole) |
| 1300 | Strong | C-O stretch (Carboxylic acid) |
| 740 | Strong | C-S stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.
Mass Spectrometry Data of 2-(thiophen-2-yl)benzo[d]thiazole-7-carboxylic acid
| m/z | Interpretation |
| 275 | [M]⁺ (Molecular ion) |
| 258 | [M - OH]⁺ |
| 230 | [M - COOH]⁺ |
Predicted Spectral Characteristics of Benzo[d]thiazole-7-carboxylic acid
Based on the data from its analogues, the following spectral characteristics can be predicted for Benzo[d]thiazole-7-carboxylic acid:
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¹H NMR: The spectrum would likely show three aromatic protons on the benzene ring as a set of doublets and a triplet, with the carboxylic acid proton appearing as a broad singlet downfield (around 13 ppm). The proton on the thiazole ring (H-2) would appear as a singlet.
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¹³C NMR: The carbonyl carbon of the carboxylic acid would be observed around 167 ppm. The spectrum would also show signals for the seven carbons of the benzothiazole core.
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IR: A broad O-H stretching band from 3100-2500 cm⁻¹ and a strong C=O stretching band around 1680-1700 cm⁻¹ would be characteristic.
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Mass Spec: The molecular ion peak [M]⁺ would be expected at m/z = 179.
Experimental Protocols
The following are general protocols for the spectroscopic analysis of benzothiazole carboxylic acid derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
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Instrumentation: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.[3]
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Data Acquisition: Acquire ¹H NMR spectra with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required.
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Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[4]
Infrared (IR) Spectroscopy
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Sample Preparation: For solid samples, the KBr pellet method is commonly used. Mix a small amount of the compound with dry potassium bromide (KBr) and press it into a thin pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used for solid or liquid samples.[5]
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Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FT-IR) spectrometer.[3]
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Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.
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Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
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Sample Preparation: Dissolve a small amount of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
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Instrumentation: Analyze the sample using a mass spectrometer, often coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).[6]
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Ionization: Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).
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Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to gain structural information.
Workflow for Drug Discovery and Development of Benzothiazole Derivatives
The following diagram illustrates a general workflow for the discovery and development of new therapeutic agents based on the benzothiazole scaffold.
Caption: A generalized workflow for the discovery and development of drugs based on the benzothiazole scaffold.
Conclusion
While specific experimental spectral data for Benzo[d]thiazole-7-carboxylic acid remains elusive in the reviewed literature, a comprehensive analysis of its analogues provides valuable predictive insights into its spectroscopic properties. The provided general experimental protocols and the drug discovery workflow offer a solid foundation for researchers engaged in the synthesis, characterization, and development of novel benzothiazole-based therapeutic agents. Further research to synthesize and fully characterize Benzo[d]thiazole-7-carboxylic acid is warranted to expand the chemical space and understanding of this important class of molecules.
